Cas no 127978-70-5 ((5-Methoxypyridin-2-yl)methanol)

(5-Methoxypyridin-2-yl)methanol is a versatile pyridine derivative featuring a hydroxymethyl group at the 2-position and a methoxy substituent at the 5-position. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its bifunctional structure allows for further derivatization, enabling the introduction of additional pharmacophores or functional groups. The electron-donating methoxy group enhances reactivity in electrophilic substitution reactions, while the hydroxymethyl group provides a handle for esterification, oxidation, or ether formation. The compound exhibits good solubility in polar organic solvents, facilitating its use in various reaction conditions. Its stability under standard storage conditions makes it a practical choice for synthetic workflows.
(5-Methoxypyridin-2-yl)methanol structure
127978-70-5 structure
Product name:(5-Methoxypyridin-2-yl)methanol
CAS No:127978-70-5
MF:C7H9NO2
MW:139.151861906052
MDL:MFCD08235020
CID:103056
PubChem ID:12214020

(5-Methoxypyridin-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (5-METHOXYPYRIDIN-2-YL)METHANOL
    • (5-Methoxypyridine-2-yl)methanol
    • 2-Pyridinemethanol,5-methoxy-
    • 3-Methoxy-6-pyridinemethanol
    • 2-hydroxymethyl-5-methoxypyridine
    • 5-methoxy-2-hydroxymethylpyridine
    • 5-METHOXY-2-PYRIDINEMETHANOL
    • 5-methoxy-2-pyridylmethanol
    • AmbkkkkK829
    • 2-(Hydroxymethyl)-5-methoxypyridine
    • (5-Methoxy-2-pyridyl)methanol
    • 2-Pyridinemethanol,5-methoxy-(9CI)
    • (5-methoxypyridin-2-yl)methanol hydrochloride
    • 2-PYRIDINEMETHANOL, 5-METHOXY-
    • YSGIZFIQWAPBLG-UHFFFAOYSA-N
    • (5-methoxypyridin-2-yl)-methanol
    • (5-Methoxy-pyridin-2-yl)-methanol
    • 5-METHOXYPYRIDINE-2-METHANOL
    • PB32580
    • WT82417
    • ST2414380
    • DS-12304
    • FT-0738745
    • AKOS006284254
    • 127978-70-5
    • AC-33335
    • SY019580
    • AMY10061
    • 5-Methoxy-2-(hydroxymethyl)pyridine
    • EN300-130819
    • MFCD08235020
    • DTXSID20480749
    • A889112
    • CS-W006204
    • SCHEMBL731990
    • DB-013585
    • (5-Methoxypyridin-2-yl)methanol
    • MDL: MFCD08235020
    • Inchi: 1S/C7H9NO2/c1-10-7-3-2-6(5-9)8-4-7/h2-4,9H,5H2,1H3
    • InChI Key: YSGIZFIQWAPBLG-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])[H])C1=C([H])N=C(C([H])([H])O[H])C([H])=C1[H]

Computed Properties

  • Exact Mass: 139.06300
  • Monoisotopic Mass: 139.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 97.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 42.4

Experimental Properties

  • Color/Form: No data available
  • Density: 1.155
  • Melting Point: No data available
  • Boiling Point: 262 ºC
  • Flash Point: 112 ºC
  • Refractive Index: 1.534
  • PSA: 42.35000
  • LogP: 0.58250

(5-Methoxypyridin-2-yl)methanol Security Information

(5-Methoxypyridin-2-yl)methanol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(5-Methoxypyridin-2-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB443421-10 g
(5-Methoxypyridine-2-yl)methanol; .
127978-70-5
10g
€520.30 2022-03-24
abcr
AB443421-5g
(5-Methoxypyridine-2-yl)methanol; .
127978-70-5
5g
€157.30 2024-08-03
Enamine
EN300-130819-5.0g
(5-methoxypyridin-2-yl)methanol
127978-70-5 95%
5g
$634.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121721-1G
(5-methoxypyridin-2-yl)methanol
127978-70-5 97%
1g
¥ 178.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121721-5G
(5-methoxypyridin-2-yl)methanol
127978-70-5 97%
5g
¥ 811.00 2023-04-05
ChemScence
CS-W006204-250mg
(5-Methoxypyridine-2-yl)methanol
127978-70-5 99.46%
250mg
$23.0 2022-04-28
Apollo Scientific
OR906110-100mg
(5-Methoxypyridin-2-yl)methanol
127978-70-5 98%
100mg
£15.00 2025-02-21
TRC
M226555-500mg
(5-Methoxypyridin-2-yl)methanol
127978-70-5
500mg
$110.00 2023-05-18
Chemenu
CM106377-10g
(5-methoxypyridin-2-yl)methanol
127978-70-5 98%
10g
$542 2021-08-06
ChemScence
CS-W006204-10g
(5-Methoxypyridine-2-yl)methanol
127978-70-5 99.46%
10g
$288.0 2022-04-28

(5-Methoxypyridin-2-yl)methanol Production Method

Additional information on (5-Methoxypyridin-2-yl)methanol

Introduction to (5-Methoxypyridin-2-yl)methanol (CAS No. 127978-70-5)

(5-Methoxypyridin-2-yl)methanol, with the CAS number 127978-70-5, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the pyridine derivatives family, characterized by its unique structural and functional properties that make it valuable in various applications, particularly in medicinal chemistry and drug development.

The molecular structure of (5-Methoxypyridin-2-yl)methanol consists of a pyridine ring substituted with a methoxy group at the 5-position and a hydroxymethyl group at the 2-position. This specific arrangement contributes to its reactivity and interaction with biological targets, making it a promising candidate for further exploration in pharmaceutical applications.

In recent years, there has been growing interest in pyridine derivatives due to their diverse biological activities. Studies have shown that compounds containing the pyridine moiety often exhibit potent effects on various biological pathways, including enzyme inhibition and receptor binding. The presence of both the methoxy and hydroxymethyl groups in (5-Methoxypyridin-2-yl)methanol enhances its potential as a pharmacophore, facilitating its role in drug design and discovery.

One of the most notable applications of (5-Methoxypyridin-2-yl)methanol is in the development of novel therapeutic agents. Researchers have been exploring its potential in treating a range of diseases, including cancer, inflammation, and neurological disorders. The compound's ability to interact with specific targets in the body makes it an attractive candidate for further investigation.

Recent studies have highlighted the importance of (5-Methoxypyridin-2-yl)methanol in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting certain enzymes involved in cancer cell proliferation. The study revealed that the compound's structural features allow it to bind tightly to the target enzymes, thereby blocking their activity and potentially slowing down tumor growth.

Another area where (5-Methoxypyridin-2-yl)methanol has shown promise is in the treatment of inflammatory diseases. Inflammation is a key factor in many chronic conditions, and finding effective anti-inflammatory agents is crucial. Research has indicated that this compound can modulate inflammatory pathways, reducing inflammation and associated symptoms. This makes it a valuable candidate for developing new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of (5-Methoxypyridin-2-yl)methanol is another area of interest for chemists. The compound can be synthesized through various methods, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 5-methoxypyridine with formaldehyde under basic conditions. This method is straightforward and provides good yields, making it suitable for industrial production.

In conclusion, (5-Methoxypyridin-2-yl)methanol (CAS No. 127978-70-5) is a versatile compound with significant potential in pharmaceutical research. Its unique structure and biological activities make it a valuable tool for drug development, particularly in treating cancer, inflammation, and neurological disorders. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.

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